

An In-depth Technical Guide to 5-(2-furanyl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(2-Furyl)isoxazole-3-carboxylic acid

Cat. No.: B1299334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-furanyl)-3-isoxazolecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, including alternate names and key properties. A generalized synthesis protocol is presented, based on established methods for related isoxazole derivatives. Furthermore, this guide outlines standard experimental protocols for evaluating the potential biological activities of this compound, such as antimicrobial and anticancer properties, drawing from methodologies applied to structurally similar molecules. The guide also includes a conceptual experimental workflow and a discussion on the potential mechanisms of action for isoxazole-containing compounds, providing a foundational resource for researchers initiating studies on this molecule.

Chemical Identity and Properties

5-(2-furanyl)-3-isoxazolecarboxylic acid is a bifunctional molecule featuring both a furan and an isoxazole ring system, with a carboxylic acid group that is key to its chemical reactivity and potential biological interactions.

Alternate Names and Identifiers

To ensure comprehensive literature searching and unambiguous identification, researchers should be aware of the following synonyms and identifiers for the target compound:

- Systematic Name: 5-(furan-2-yl)isoxazole-3-carboxylic acid
- CAS Number: 98434-06-1[\[1\]](#)
- Molecular Formula: C₈H₅NO₄[\[1\]](#)
- Molecular Weight: 179.13 g/mol [\[1\]](#)
- IUPAC Name: 5-(2-furyl)-3-isoxazolecarboxylic acid[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for designing experimental conditions, such as solvent selection for synthesis and biological assays.

Property	Value	Source
Molecular Weight	179.13 g/mol	[2]
Molecular Formula	C ₈ H ₅ NO ₄	[2]
Physical Form	Solid	[2]
Storage Temperature	Sealed in dry, store in freezer, under -20°C	[2]
Purity	Typically >95% (commercial sources)	[1]

Synthesis Protocol

While a specific, detailed synthesis protocol for 5-(2-furyl)-3-isoxazolecarboxylic acid is not readily available in the reviewed literature, a general and plausible synthetic route can be extrapolated from the synthesis of structurally related isoxazole derivatives. The most common method for forming the isoxazole ring is through a 1,3-dipolar cycloaddition reaction.

General Synthesis of Isoxazole Carboxylic Acids

A common pathway involves the reaction of a chalcone (α,β -unsaturated ketone) with hydroxylamine hydrochloride. The resulting isoxazoline can then be oxidized to the isoxazole. For the synthesis of the title compound, a plausible precursor would be a furan-containing chalcone.

Reaction Scheme:

- Chalcone Formation: Condensation of an appropriate furan-2-carbaldehyde with a pyruvate derivative.
- Cyclization: Reaction of the resulting chalcone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base, to yield the isoxazole ring.

Detailed Experimental Protocol (Hypothetical):

- Step 1: Synthesis of a Furan-Containing Chalcone Derivative.
 - To a solution of furan-2-carbaldehyde (1 equivalent) in ethanol, add an equimolar amount of ethyl pyruvate.
 - Slowly add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in water, while maintaining the temperature at room temperature.
 - Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
 - Pour the reaction mixture into ice-water and acidify to precipitate the chalcone product.
 - Filter, wash with cold water, and dry the crude product. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
- Step 2: Synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic acid.
 - Dissolve the synthesized furan-containing chalcone (1 equivalent) in a solvent such as ethanol or acetic acid.

- Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate or sodium hydroxide) to the mixture.
- Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture and pour it into ice-water.
- Acidify the solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
- Filter the solid, wash thoroughly with water, and dry.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

- Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Activity and Experimental Protocols

Derivatives of both furan and isoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.^{[3][4]} While specific quantitative data for 5-(2-furanyl)-3-isoxazolecarboxylic acid is not available in the public domain, this section outlines standard protocols for evaluating its potential biological activities.

Antimicrobial Activity

The antimicrobial potential of the compound can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

- Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- Bacterial/Fungal Strains: Use standard reference strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) and clinical isolates.

- Assay Procedure:

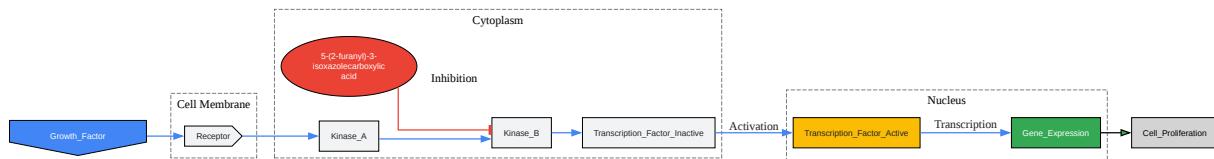
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculate each well with a standardized suspension of the microorganism.
- Include positive controls (microorganisms in media without the compound) and negative controls (media only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[5\]](#)

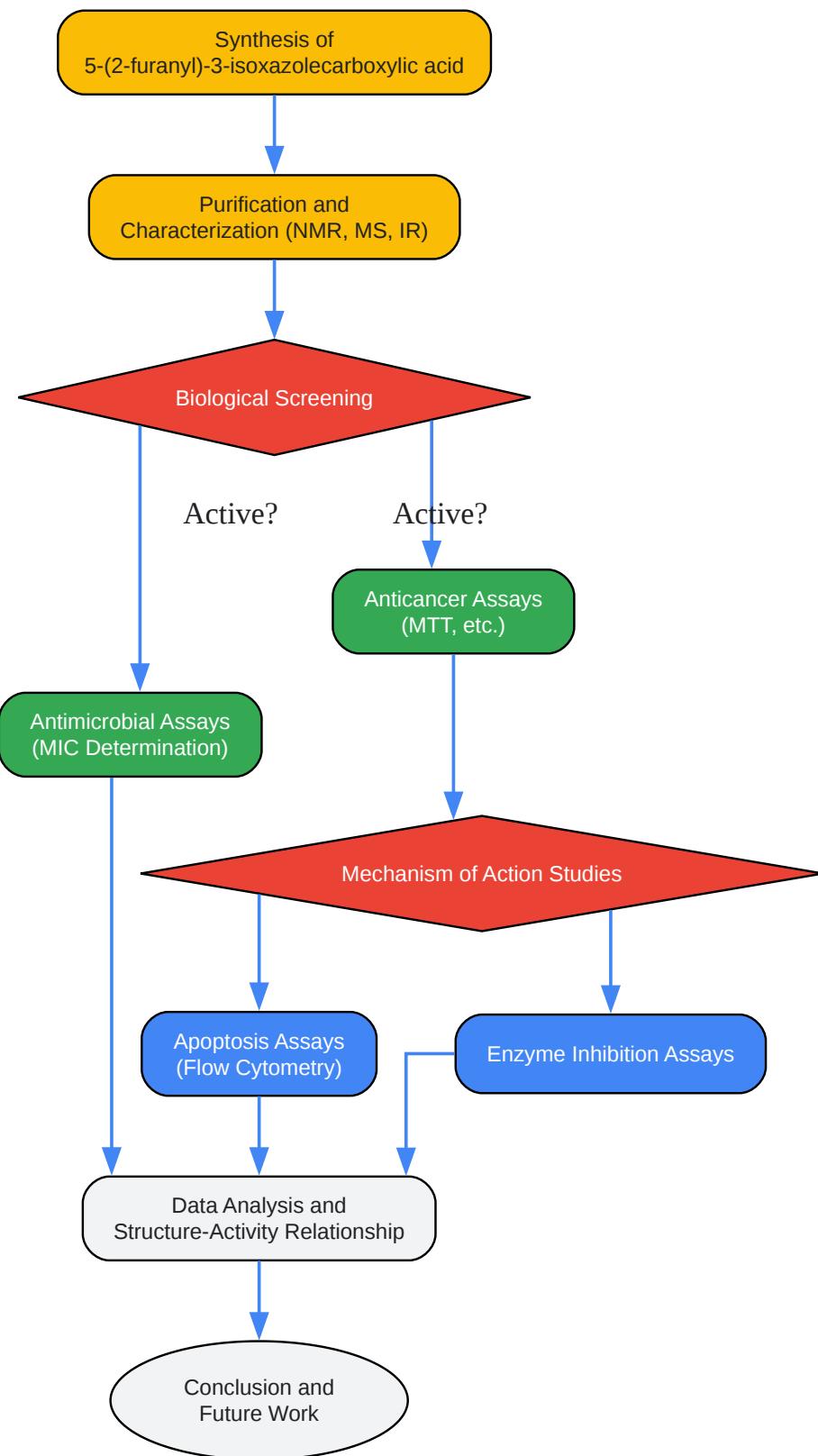
Anticancer Activity

The cytotoxic effects of the compound can be evaluated against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer).[\[6\]](#)[\[7\]](#)
- Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.
- Assay Procedure:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compound (serially diluted from a stock solution) for a specified period (e.g., 24, 48, or 72 hours).


- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
- Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
- Calculate the percentage of cell viability compared to untreated control cells and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).[6][7]


Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for 5-(2-furanyl)-3-isoxazolecarboxylic acid is yet to be elucidated, isoxazole derivatives have been reported to act as anticancer agents through various mechanisms.[4] These include:

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Enzyme Inhibition: Acting as inhibitors of key enzymes involved in cancer progression, such as aromatase or topoisomerase.[4]
- Disruption of Tubulin Polymerization: Interfering with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[4]
- Inhibition of Signaling Pathways: Modulating critical signaling pathways involved in cell proliferation and survival.

A review of isoxazole derivatives suggests their potential to interfere with signaling pathways crucial for cancer cell survival.[4] A hypothetical signaling pathway that could be investigated for its modulation by this compound is presented below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 98434-06-1 [sigmaaldrich.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(2-furanyl)-3-isoxazolecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299334#alternate-names-5-2-furanyl-3-isoxazolecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com